2-(Piperidin-4-yloxy)ethan-1-ol
Overview
Description
“2-(Piperidin-4-yloxy)ethan-1-ol” is a chemical compound with the CAS Number: 40256-14-2. It has a molecular weight of 145.2 and its IUPAC name is 2-(4-piperidinyloxy)ethanol .
Synthesis Analysis
The synthesis of “this compound” involves several steps. One method involves reacting hydrogen with a solution of 2-[1-benzyl-4-piperidylozy]-ethanol in absolute ethanol at 50° C in the presence of 5% palladized charcoal until the theoretical amount of hydrogen is absorbed .Molecular Structure Analysis
The molecular formula of “this compound” is C7H15NO2 . It contains 10 heavy atoms, 3 H-bond acceptors, and 2 H-bond donors .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include hydrogenation, dehydroxylation, and pyridine reduction .Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a melting point of 70-73°C . It is very soluble with a solubility of 83.6 mg/ml .Scientific Research Applications
Synthesis and Pharmacological Properties
2-(Piperidin-4-yloxy)ethan-1-ol and its derivatives have been explored for their pharmacological properties. Notably, derivatives like trihexyphenidyl, biperiden, and others, have been synthesized and studied for their use in pharmacology. This chapter provides an overview of the synthesis methods and pharmacological properties of these compounds (Vardanyan, 2018).
Spectroscopic Characterization and Cytotoxic Studies
In a study, a compound synthesized using a click chemistry approach from 2-azido-1-(4-(6-flurobenzo[d]isooxazol-3-yl)piperidin-1-yl)ethanone was characterized using various spectroscopic techniques. The study also included cytotoxicity evaluation and molecular docking studies to understand the pharmacokinetic nature of the compound for biological applications (Govindhan et al., 2017).
Building Blocks for Synthesis of Functionalized Crown Ethers
A method for synthesizing 1-(piperidin-2-yl)ethan-1,2-diol, a valuable building-block for the synthesis of functionalized crown ethers, has been developed. This synthesis is crucial for creating diverse chemical compounds with potential applications in various fields (Nawrozkij et al., 2014).
Photocatalytic Alcohol Dehydrogenation
Studies on the photocatalytic dehydrogenation of alcohols over Pt/TiO2 catalysts have incorporated piperidine as part of their experimental methodology. This research provides insights into the catalytic processes involved in alcohol dehydrogenation (Pichat et al., 1987).
Synthesis of Monoamine Transporter Molecules
Research on the synthesis of molecules based on 4‐(2‐(benzhydryloxy)ethyl)‐1‐((R)‐2‐hydroxy‐2‐phenylethyl)‐piperidin‐3‐ol templates has shown potential for treating various neurological disorders. These compounds exhibit affinity for dopamine, serotonin, and norepinephrine transporters (Kharkar et al., 2009).
Safety and Hazards
Properties
IUPAC Name |
2-piperidin-4-yloxyethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c9-5-6-10-7-1-3-8-4-2-7/h7-9H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAIHBHWKPBXNLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40256-14-2 | |
Record name | 2-(piperidin-4-yloxy)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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